Product packaging for 7-Allyl-6-chloro-7H-purine(Cat. No.:)

7-Allyl-6-chloro-7H-purine

Cat. No.: B14036129
M. Wt: 194.62 g/mol
InChI Key: QNLSHRLPSMKLSP-UHFFFAOYSA-N
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Description

7-Allyl-6-chloro-7H-purine (CAS 112615-72-2) is a purine-based small molecule with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound features a chloro substituent at the 6-position and an allyl group at the 7-nitrogen of the purine ring system, making it a valuable and versatile synthetic intermediate for researchers. Its primary research application lies in medicinal chemistry and drug discovery, where it serves as a key building block for the synthesis of more complex molecules, including the development of potential therapeutic agents . The reactive chloro and allyl groups provide distinct handles for further chemical modification via nucleophilic substitution and other coupling reactions, allowing for the exploration of novel chemical space. As a purine derivative, it is of significant interest in the study of cellular signaling pathways, given the critical role of purines in biological systems. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a well-ventilated place and wear suitable protective clothing . It is typically supplied as a solid and should be stored in a cool, dry, and well-ventilated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4 B14036129 7-Allyl-6-chloro-7H-purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-7-prop-2-enylpurine

InChI

InChI=1S/C8H7ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h2,4-5H,1,3H2

InChI Key

QNLSHRLPSMKLSP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC2=C1C(=NC=N2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Allyl 6 Chloro 7h Purine and Its N 7 Regioisomers

Regioselective N-Allylation Strategies for 6-Chloropurine (B14466) Precursors

The selective introduction of an allyl group at the N-7 position of the 6-chloropurine scaffold is a key synthetic transformation. Various strategies have been developed to control the regioselectivity of this alkylation reaction.

Base-Induced N-Alkylation Protocols and Regioisomeric Control

Traditional base-induced N-alkylation of 6-chloropurine with an allyl halide typically yields a mixture of N-7 and N-9 isomers. nih.govacs.org The ratio of these isomers is highly dependent on the reaction conditions. For instance, treating 6-chloropurine with methyl iodide in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) results in a mixture of N-7 and N-9 methylated products. ub.edu The low solubility of purine (B94841) compounds in many organic solvents often leads to low yields. ub.edu While more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, they often complicate the isolation of the desired product. ub.edu The use of a strong, organic-soluble base like tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) has been shown to improve both yields and regioselectivity in some cases. ub.edu

The formation of different regioisomers is a common challenge in purine alkylation. For example, N-benzylation of 2-chloro-8-(4-substituted)phenylpurines with benzyl (B1604629) bromides under basic conditions (K2CO3 in DMF) occurs on the imidazole (B134444) ring (N-7 and N-9), whereas the same reaction with 6-chloro-8-(4-fluorophenyl)purine occurs on the pyrimidine (B1678525) ring. researchgate.net

Lewis Acid-Catalyzed N-7 Regioselective Alkylation Approaches

Lewis acid catalysis offers a powerful method for directing the regioselectivity of purine alkylation. A notable method involves the reaction of N-trimethylsilylated purines with an alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). nih.gov This approach has been successfully used for the N-7 regioselective introduction of tert-alkyl groups. nih.govresearchgate.net While this silylation method was found to be less effective for primary and secondary alkyl halides like allyl bromide, it highlights the potential of Lewis acids to control regioselectivity. nih.govacs.org Other Lewis acids commonly employed in similar reactions, such as the Vorbrüggen reaction for nucleoside synthesis, include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and titanium tetrachloride (TiCl4). nih.govacs.org The choice of Lewis acid can significantly impact the conversion of the starting material and the final product distribution. nih.govacs.org

Influence of Reaction Conditions (Solvent, Temperature, Base, Catalyst) on Regioselectivity

The regioselectivity of the N-allylation of 6-chloropurine is highly sensitive to the specific reaction conditions employed. Factors such as the solvent, temperature, nature of the base, and the type of catalyst all play a crucial role in determining the ratio of N-7 to N-9 isomers.

For instance, in base-induced alkylations, the choice of base is critical. While inorganic bases like potassium hydroxide (KOH) can be used, they often result in lower yields compared to organic bases like DBU or (Bu)4NOH. ub.edu The solvent also has a profound effect. In Lewis acid-catalyzed reactions, solvents like 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (ACN) are commonly used. nih.govacs.org The stability of the resulting isomers can also be solvent-dependent. For example, the N-7 tert-butyl isomer of 6-chloropurine shows different decomposition pathways in DCE versus ACN in the presence of SnCl4. nih.govacs.org

Temperature is another key variable. In some cases, kinetic control at lower temperatures can favor the formation of the N-7 isomer, while higher temperatures may lead to the thermodynamically more stable N-9 isomer. nih.gov The table below summarizes the impact of various reaction parameters on the alkylation of 6-chloropurine.

ParameterVariationEffect on Regioselectivity and Yield
Base DBU vs. KOHDBU generally provides higher yields of N-7 and N-9 isomers compared to KOH. ub.edu
(Bu)4NOHCan improve both yield and regioselectivity towards the N-9 isomer in some cases. ub.edu
Solvent Acetonitrile vs. DMF/DMSOAcetonitrile is a common solvent, but the low solubility of purines can be a limiting factor. DMF and DMSO improve solubility but can complicate product isolation. ub.edu
1,2-Dichloroethane (DCE) vs. Acetonitrile (ACN)In Lewis acid-catalyzed reactions, the choice of solvent can affect the stability and isomerization of the N-7 product. nih.govacs.org
Catalyst SnCl4, TiCl4, TMSOTfThe type and amount of Lewis acid catalyst significantly influence the reaction rate and the ratio of N-7 to N-9 products. nih.govacs.org
Temperature Low vs. High TemperatureLower temperatures may favor the kinetically controlled N-7 isomer, while higher temperatures can lead to the thermodynamically favored N-9 isomer. nih.gov
Assistance Microwave IrradiationCan significantly reduce reaction times and improve yields and regioselectivity, often favoring the N-9 isomer. ub.edu

Alternative Synthetic Routes to the 7H-Purine Scaffold

Beyond the direct alkylation of pre-existing purine rings, alternative strategies involving the construction of the purine ring system itself can provide unambiguous access to N-7 substituted isomers.

Multi-Step Approaches from Simpler Precursors

The synthesis of the 7H-purine scaffold can be achieved through multi-step sequences starting from simpler heterocyclic precursors like imidazoles or pyrimidines. nih.govacs.org For example, a 7-methylpurine derivative can be synthesized from a corresponding 4-amino-1-methyl-5-imidazolecarbonitrile or 4-amino-1-methyl-5-imidazolecarboxamide. researchgate.net Similarly, the purine ring can be constructed from pyrimidine derivatives. acs.org While these methods offer unambiguous regioselectivity, they are often more laborious and involve multiple synthetic steps compared to direct alkylation. nih.govacs.org

A general synthetic pathway to purine derivatives can start from 4,6-dichloro-5-nitropyrimidine, which undergoes a multi-step process to yield the target purine structures. acs.org Another approach involves the synthesis from diaminomaleonitrile (B72808) and urea (B33335) derivatives. researchgate.net

Stereochemical Considerations in Allyl Group Introduction

When the allyl group or the purine precursor contains chiral centers, the introduction of the allyl group can lead to the formation of diastereomers. The stereochemistry of the final product is an important consideration, particularly in the synthesis of biologically active molecules.

While the introduction of a simple allyl group to 6-chloropurine does not inherently create a new stereocenter at the attachment point, stereochemical issues can arise if the allyl group itself is chiral or if the purine ring is already part of a chiral molecule, such as a nucleoside. In the context of synthesizing purine conjugates with amino acids, for instance, it has been shown that the nucleophilic substitution of the chlorine in 6-chloropurine with dipeptides can proceed without racemization, yielding diastereomerically pure products. nih.gov

In palladium-catalyzed allylic substitutions, the stereochemical outcome is influenced by the nature of the catalyst and the substrate. acs.org The enantioselectivity of these reactions is a key area of research, with various chiral ligands being developed to control the formation of specific stereoisomers. acs.org

Elucidation of Chemical Reactivity and Derivatization Pathways of 7 Allyl 6 Chloro 7h Purine

Chemical Transformations at the C-6 Position

The C-6 position of 7-Allyl-6-chloro-7H-purine is highly susceptible to modification, primarily due to the electron-withdrawing nature of the purine (B94841) ring system and the presence of chlorine as a competent leaving group. This reactivity is predominantly exploited through nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com

Nucleophilic aromatic substitution (SNAr) is the cornerstone of C-6 functionalization for 6-chloropurine (B14466) derivatives. masterorganicchemistry.combyu.edu In this mechanism, a nucleophile attacks the electron-deficient C-6 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the purine ring, yielding the substituted product. The reactivity of the C-6 position is significantly enhanced by the electron-withdrawing properties of the fused pyrimidine (B1678525) and imidazole (B134444) rings. masterorganicchemistry.com This pathway allows for the introduction of a wide array of oxygen, sulfur, and nitrogen-based nucleophiles.

The conversion of this compound to its corresponding 6-oxo derivative, an N-7-allyl hypoxanthine (B114508) analogue, is readily achieved through hydrolysis. Alkaline hydrolysis is a common method for this transformation. nih.govacs.org For instance, the analogous compound 7-(tert-butyl)-6-chloropurine undergoes hydrolysis to the hypoxanthine analogue under alkaline conditions. nih.govacs.org Acidic conditions, such as using formic acid, which have been employed for other 7-alkyl-6-chloropurines, are sometimes avoided to prevent instability or cleavage of the N7-alkyl group. nih.govacs.org The reaction proceeds via nucleophilic attack by a hydroxide (B78521) ion at the C-6 position, followed by the expulsion of the chloride ion.

Table 1: Representative Hydrolysis of 7-Alkyl-6-chloropurines

Starting MaterialReagents and ConditionsProductReference
7-Alkyl-6-chloropurineAlkaline Hydrolysis7-Alkylhypoxanthine nih.gov, acs.org

The chlorine atom at the C-6 position can be displaced by alkoxide and thiolate nucleophiles to furnish 6-alkoxy and 6-thio ethers, respectively. The reaction with an alkoxide, such as sodium methoxide, or an alcohol in the presence of a base, yields the corresponding 6-alkoxy-7-allyl-7H-purine. nih.govresearchgate.net Similarly, treatment with a thiol, like methanethiol, or a thiolate salt, such as sodium methylthiolate, results in the formation of the 6-alkylthio derivative. nih.gov These reactions significantly expand the chemical space accessible from the this compound precursor. For example, the synthesis of 6-(methylthio)purine derivatives has been demonstrated from 6-chloropurine intermediates. nih.gov

Table 2: Synthesis of 6-Alkoxy and 6-Thio Analogues from 6-Chloropurines

6-Chloro-purine DerivativeNucleophileProduct TypeReference
6-Chloropurine-2'-deoxyribosideSodium methylthiolate6-Methylthio analogue nih.gov
8-tert-Butyl-6-chloro-9-phenyl-9H-purineVarious alcohols / NaH6-Alkoxy analogues nih.gov

A robust method for the synthesis of 6-amino derivatives, which are analogues of the nucleobase adenine, involves a two-step sequence proceeding through an azide (B81097) intermediate. nih.gov This approach avoids direct amination, which can be complicated by side reactions. In the first step, this compound is treated with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This SNAr reaction yields the 7-allyl-6-azido-7H-purine intermediate. The subsequent step involves the reduction of the azide group to a primary amine. A common and efficient method for this reduction is palladium-catalyzed hydrogenation, which cleanly converts the azide to the desired 6-amino product, 7-allyl-7H-purin-6-amine, without affecting other functional groups like the N-7 allyl group. nih.gov

Table 3: Two-Step Synthesis of Adenine-Type Derivatives

StepReactionReagents and ConditionsIntermediate/ProductReference
1Azide FormationSodium Azide, DMSO7-Allyl-6-azido-7H-purine nih.gov
2Azide ReductionH₂, Pd/C7-Allyl-7H-purin-6-amine nih.gov

Nucleophilic Aromatic Substitution Reactions

Functionalization at the C-8 Position of the Purine Ring

While the C-6 position is the primary site for nucleophilic attack, the C-8 position of the purine ring can also be functionalized. The C-8 position is part of the electron-rich imidazole ring, making it susceptible to electrophilic attack and, under specific conditions, direct C-H functionalization. mdpi.com

A notable advancement in purine chemistry is the development of direct C-H cyanation methods. mdpi.comnih.gov These transition-metal-free protocols allow for the introduction of a cyano group at the C-8 position of the purine core. The methodology typically involves a sequential process: activation of the purine with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic cyanation with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), and finally, a base-mediated elimination. mdpi.com This approach has been shown to be effective for a variety of N-9 substituted purines, and the reaction conditions are tolerant of numerous functional groups, including allyl groups. mdpi.comgrafiati.com This regioselective cyanation provides 8-cyanopurine derivatives, which are valuable synthetic intermediates for further chemical transformations. mdpi.com Although often demonstrated on N-9 isomers, the general applicability of the method suggests its utility for N-7 isomers like this compound to produce 7-allyl-6-chloro-8-cyano-7H-purine. mdpi.com

Table 4: General Protocol for Direct C-H Cyanation at C-8

StepReaction TypeReagentsOutcomeReference
1ActivationTriflic anhydride (Tf₂O)Activation of the purine ring mdpi.com
2CyanationTrimethylsilyl cyanide (TMSCN)Nucleophilic addition of cyanide mdpi.com
3EliminationBase (e.g., DBU, Et₃N)Formation of 8-cyanopurine mdpi.com

Organometallic Reagent-Mediated C-8 Allylation

The C-8 position of the purine ring, while generally less reactive than the C-6 position, is amenable to functionalization through modern synthetic methods, particularly direct C-H activation. For N-substituted purines, the C-8 proton is acidic enough to be removed by strong bases or to react in transition metal-catalyzed processes.

Research into purine chemistry has established robust protocols for the direct C-H arylation at the C-8 position, a reaction that highlights the reactivity of this site. mdpi.comnih.govresearchgate.netfiu.edu These transformations are typically mediated by palladium catalysts, often in conjunction with a copper(I) co-catalyst and a base like cesium carbonate. mdpi.comresearchgate.net The proposed mechanism often involves coordination of the metal to the N-7 position of the purine, facilitating the C-H activation at C-8. researchgate.netfiu.edu While direct C-8 arylation is more commonly reported, these methodologies provide a framework for potential C-8 allylation.

The direct palladium-catalyzed allylation of C-H bonds is a known transformation in various heterocyclic systems. For purine nucleosides, palladium-catalyzed C-8 allylation and vinylation have been achieved, demonstrating the feasibility of introducing unsaturated groups at this position. nih.gov The synthesis of 6,8-disubstituted purines has been accomplished by combining cross-coupling reactions with C-H arylation at the C-8 position, further underscoring the viability of sequential functionalization. acs.org

Another established strategy for C-8 functionalization involves lithiation. Treatment of N-protected purines with strong bases like lithium diisopropylamide (LDA) can generate a C-8-lithiated species. researchgate.net This organometallic intermediate can then react with a variety of electrophiles, including alkyl halides. In principle, reaction with an allyl halide, such as allyl bromide, could yield the C-8 allylated product.

While a specific, optimized protocol for the organometallic-mediated C-8 allylation of this compound is not extensively documented, the existing literature on C-H activation and lithiation of the purine C-8 position strongly supports the chemical plausibility of such a transformation.

Table 1: Reported Conditions for C-8 Functionalization of Purine Derivatives This table summarizes general conditions for C-8 functionalization, which could be adapted for C-8 allylation.

Method Catalyst/Reagent Substrate Type Functional Group Introduced Reference
Direct C-H Arylation Pd(OAc)₂, CuI, Cs₂CO₃ Adenosine (B11128) / Guanine Derivatives Aryl researchgate.netfiu.edu
Direct C-H Arylation Pd(OH)₂/C, CuI Free-(NH₂) adenines Aryl researchgate.net
Lithiation & Electrophilic Trap LDA, then MeI N-protected 2-amino-6-chloropurines Methyl researchgate.net

Modifications of the N-7 Allyl Moiety

The allyl group at the N-7 position is not merely a placeholder; its double bond is a reactive handle for a variety of chemical transformations, enabling the construction of more complex, fused heterocyclic systems.

The alkene functionality of the N-7 allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.com This powerful reaction class allows for the construction of five-membered heterocyclic rings in a highly regio- and stereoselective manner. wikipedia.org By reacting this compound with a suitable 1,3-dipole, new heterocyclic rings can be annulated (fused) or appended to the purine core.

A prominent example is the reaction of N-allylpurines with nitrile oxides. sigmaaldrich.com For instance, the cycloaddition of mesityl nitrile oxide with 9-allyl-6-chloropurine results in the formation of a 9-(3-mesityl-4,5-dihydroisoxazol-5-ylmethyl)purine derivative. Applying this logic to this compound, a similar reaction would yield an isoxazoline (B3343090) ring attached to the N-7 position via a methylene (B1212753) bridge. This strategy effectively uses the allyl group as a linchpin to introduce new, complex heterocyclic moieties. sigmaaldrich.comuth.gr

Table 2: Examples of 1,3-Dipolar Cycloaddition on Allylpurines

Allylpurine Substrate 1,3-Dipole Resulting Heterocycle Reference
9-Allyl-6-chloropurine Mesityl nitrile oxide Isoxazoline sigmaaldrich.com
9-Allyl-adenine Mesityl nitrile oxide Isoxazoline sigmaaldrich.com

This approach enables the synthesis of diverse purine derivatives where the newly formed heterocycle can be further modified, expanding the chemical space accessible from the parent compound. nih.govnih.gov

Ring-closing metathesis (RCM) is a robust method for forming cyclic alkenes from acyclic diene precursors, catalyzed by ruthenium or molybdenum alkylidene complexes. wikipedia.orgorganic-chemistry.org This reaction can be ingeniously applied to purine chemistry to construct novel fused-ring systems.

To utilize RCM with this compound, a second alkene must be introduced elsewhere on the purine core. A hypothetical yet viable strategy would involve the C-8 allylation of this compound, as discussed in section 3.2.2, to generate a 7,8-diallyl-6-chloro-7H-purine intermediate. This diene substrate would then be perfectly poised for an intramolecular RCM reaction.

This exact strategy has been successfully demonstrated in the synthesis of cytotoxic pyrido[1,2-e]purines from 8,9-diallylpurine precursors. matmole.com The RCM reaction between the allyl groups at the N-9 and C-8 positions, followed by oxidation, yields the fused aromatic pyridopurine system. This showcases the power of RCM to create polycyclic aromatic systems from simple allyl-substituted purines.

Table 3: RCM Strategy for Fused Purine Systems

Precursor RCM Catalyst (Example) Intermediate Ring Final Fused System (after oxidation) Reference
8,9-Diallylpurine Grubbs' Catalyst Dihydropyrido[1,2-e]purine Pyrido[1,2-e]purine matmole.com

The removal of volatile ethylene (B1197577) as a byproduct drives the reaction to completion, making RCM an efficient method for creating otherwise difficult-to-access ring structures. wikipedia.org

Coordination Chemistry and Metal-Ligand Interactions

The nitrogen atoms of the purine ring system are effective ligands for metal ions, leading to a rich coordination chemistry. neuroquantology.comacs.org The specific substitution pattern on the purine, such as the allyl group at N-7, influences the coordination mode and the resulting structure of the metal complex.

A detailed study on the interaction of this compound with copper(II) chloride (CuCl₂) in an acetonitrile (B52724) solvent revealed the formation of a discrete, chloride-bridged dimeric complex with the formula [Cu₂(μ-Cl)₂Cl₂(C₈H₇ClN₄)₂]. researchgate.net Single-crystal X-ray diffraction analysis of the resulting light green, needle-shaped crystals provided precise structural information.

In this complex, each copper(II) center adopts a distorted square pyramidal geometry. The this compound ligand coordinates to the copper ion in a monodentate fashion through the N-3 nitrogen atom. The purine ring itself does not directly coordinate via N-7 or N-9, as the N-7 position is blocked by the allyl group and the N-9 is protonated in its tautomeric form. The two copper centers are bridged by two chloride ions, with each copper also being coordinated to a terminal chloride ion.

Table 4: Crystallographic and Coordination Data for the [Cu₂(μ-Cl)₂Cl₂(this compound)₂] Complex

Parameter Value Reference
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Coordination Mode Monodentate via N-3 researchgate.net
Cu···Cu distance 2.98 Å researchgate.net
Cu-N3 bond distance ~2.0 Å researchgate.net
Cu-Cl (bridging) distances ~2.27 Å, ~2.55 Å researchgate.net

This study demonstrates that despite the N-7 alkylation, the purine core remains an effective ligand. The specific coordination via N-3 is significant, as it leaves other sites on the purine available for potential further reactions, and the resulting metal complex could itself exhibit interesting catalytic or biological properties. researchgate.net

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in determining the molecular architecture of 7-Allyl-6-chloro-7H-purine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly crucial in providing detailed insights into its structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound, enabling the differentiation between potential isomers and confirming the specific attachment of the allyl group at the N7 position.

A key aspect of characterizing substituted purines is the unequivocal determination of the position of the alkyl substituent, which can be either at the N7 or N9 position of the purine (B94841) ring. The chemical shift of the C5 carbon in the ¹³C NMR spectrum serves as a reliable indicator for this differentiation. nih.govacs.org For N7-alkylated 6-chloropurines, the C5 carbon resonance appears at a distinct chemical shift compared to the corresponding N9-alkylated isomers. nih.govacs.org In the case of N9-alkylated or N9-glycosylated 6-chloropurine (B14466) derivatives, the C5 atom typically resonates at approximately 132 ppm. nih.govacs.org Another reliable method for distinguishing between N7 and N9 purine isomers is based on the difference between the chemical shifts of the C5 and C8 carbons (Δδ). nih.govacs.org This difference is significantly larger for N7 isomers compared to N9 isomers. nih.govacs.org

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons within the this compound molecule. nih.govacs.org The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC experiment reveals longer-range correlations over two to three bonds. ipb.pt These experiments provide definitive assignments for all carbon and proton signals in the molecule, confirming the purine ring structure and the attachment of the allyl and chloro substituents at the correct positions. nih.govacs.org By analyzing the correlations in the HMBC spectrum, the linkage between the allyl group's CH₂ protons and the N7 of the purine ring can be confirmed.

Table 1: Illustrative NMR Data for Substituted Purines

CompoundNMR ExperimentKey Observations
7-(tert-Butyl)-6-chloro-7H-purine¹³C NMRDifferentiation of N7 and N9 isomers based on C5 chemical shift. nih.govacs.org
7-(tert-Butyl)-6-chloro-7H-purineHMBC/HSQCConfirmed carbon structural assignments. nih.govacs.org
Substituted Purine AnaloguesNOESYProvided insights into spatial proximity and conformation. ethz.chnih.gov

This table provides examples of how different NMR techniques are applied to substituted purines to determine their structure. The specific data for this compound would follow similar principles.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. nih.gov For this compound, a NOESY experiment can provide crucial information about the conformation of the allyl group relative to the purine ring. nih.govacs.org By observing cross-peaks between the protons of the allyl group and the protons of the purine ring (specifically H8), the preferred orientation of the allyl substituent can be determined. nih.govacs.org This information is vital for understanding the molecule's three-dimensional structure in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. mdpi.comrsc.org Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation pattern reveals how the molecule breaks apart, providing clues about the connectivity of its different components, such as the purine core, the allyl group, and the chlorine atom.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The analysis of intermolecular interactions and crystal packing provides crucial insights into the solid-state architecture of crystalline compounds. While the crystal structure of the free ligand this compound is not publicly available, a study on its copper (II) complex, [Cu2(this compound)2(μ-Cl)2Cl2], offers valuable information regarding its interactive behavior. researchgate.netresearchgate.net Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, was employed to investigate the crystal packing of this complex. researchgate.netresearchgate.net

The Hirshfeld surface analysis of the copper complex reveals the nature and extent of various intermolecular contacts. The analysis highlights significant interactions, including lone pair-π interactions involving the chlorine atom and the purine ring's π-electron clouds. researchgate.netresearchgate.net Additionally, hydrogen bonding plays a role in the crystal packing. For instance, a hydrogen bond is formed between a chlorine atom and a hydrogen atom of the ethylene (B1197577) group of the allyl substituent, with a bond distance of 2.75(2) Å and a bond angle of 138.24°. researchgate.net

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For a related N7-alkyl-purine copper complex, the analysis revealed the following contributions of various interactions to the total Hirshfeld surface area:

Interaction TypeContribution (%)
H···H45.7
Cl···H/H···Cl18.6
C···H/H···C8.9
N···H/H···N4.3
C···C3.9
Cu···Cl/Cl···Cu1.8

It is important to note that these interactions pertain to the coordinated ligand within a metal complex, and the crystal packing of the free this compound may differ. However, this analysis provides a strong indication of the types of intermolecular forces the molecule is prone to engage in.

Dihedral Angle Analysis and Conformational Preferences in the Solid State

The conformation of the this compound ligand is influenced by its substitution pattern and the crystalline environment. Analysis of the copper complex [Cu2(this compound)2(μ-Cl)2Cl2] provides insight into the dihedral angles and conformational preferences of the ligand in the solid state when coordinated to a metal center. researchgate.netresearchgate.net

In the crystal structure of the complex, the purine ligand bridges two copper (II) atoms through the N3 and N9 positions. A notable dihedral angle is observed between the plane containing the purine ligands and copper atoms (N3-N9-Cu1-N3'-N9'-Cu1') and the plane of the bridging chlorine atoms (Cu1-Cl1-Cu1'-Cl1'), which is 89.94°, indicating an orthogonal arrangement. researchgate.netresearchgate.net

The orientation of the allyl group relative to the purine ring is a key conformational feature. In a related N-7 substituted purine derivative, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, the mean plane of the cyclobutane (B1203170) ring is inclined to the mean plane of the purine ring system by 52.62 (11)°. nih.gov This suggests that the substituent at the N7 position is not coplanar with the purine ring. For this compound, the flexibility of the allyl group would allow for a range of conformations, and the specific dihedral angles in the solid state of the free ligand would be determined by the packing forces.

The following table summarizes a key dihedral angle found in the copper complex of this compound:

Dihedral AngleValue (°)
(N3-N9-Cu1-N3'-N9'-Cu1') – (Cu1-Cl1-Cu1'-Cl1')89.94

This value underscores the three-dimensional nature of the coordination sphere and the specific orientation of the ligands within the crystal lattice of the complex. The conformational preference of the allyl group in the uncoordinated state would likely be influenced by minimizing steric hindrance and optimizing intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. While specific, detailed IR and Raman spectra for this compound are not extensively reported in the literature, the characteristic vibrational modes of its constituent functional groups can be predicted based on data from related purine derivatives and general spectroscopic trends. rsc.orgresearchgate.net

The IR spectrum of a molecule provides information on its vibrational modes that result in a change in the dipole moment. Key functional groups in this compound and their expected IR absorption regions are outlined below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C-H (alkene)Stretching3100 - 3000
C-H (alkane)Stretching3000 - 2850
C=C (alkene)Stretching1680 - 1620
C=N, C=C (purine ring)Stretching1615 - 1400
C-NStretching1350 - 1000
C-ClStretching800 - 600

For instance, in the supporting information for the synthesis of 9-Allyl-2-chloro-6-piperidin-1-yl-9H-purine, a related compound, characteristic IR peaks are reported at 3080 cm⁻¹ (likely C-H stretching of the allyl group), and a series of bands between 1585 and 1370 cm⁻¹ corresponding to the purine ring vibrations. rsc.org

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of the molecule, provides complementary information. Aromatic and multiple bonds often give rise to strong Raman signals. For this compound, the C=C stretching of the allyl group and the purine ring stretching vibrations would be expected to be prominent in the Raman spectrum.

The combination of IR and Raman spectroscopy would allow for a comprehensive characterization of the vibrational framework of this compound, confirming the presence of the purine core, the allyl substituent, and the chloro-substituent.

Preclinical Bioactivity Investigations and Structure Activity Relationship Sar Studies of 7 Allyl 6 Chloro 7h Purine Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of 7-allyl-6-chloro-7H-purine have been evaluated for their ability to inhibit key enzymes involved in inflammation and coagulation.

Lipoxygenase Inhibitory Activity

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of lipid mediators that play a role in inflammatory processes. rug.nl Inhibition of these enzymes is a target for anti-inflammatory therapies. rug.nl Certain homo-N-nucleosides synthesized from 9-allyl derivatives of 6-chloropurine (B14466) have demonstrated significant lipoxygenase inhibitory activity. tandfonline.comtandfonline.com The majority of LOX inhibitors function as antioxidants or free radical scavengers. tandfonline.com

In a study involving the 1,3-dipolar cycloaddition reaction of 9-allyl-6-chloro-9H-purine to create pyrazoline derivatives, the resulting compounds were tested for their ability to inhibit soybean lipoxygenase. tandfonline.com Pyrazoline-containing compounds were found to be more potent inhibitors in vitro. tandfonline.com Notably, compound 7a , a morpholinyl-purine derivative, showed 89% inhibition of lipoxygenase, while compound 7b , a piperidinyl-purine derivative, also exhibited high inhibitory activity. tandfonline.com

Table 1: Lipoxygenase Inhibitory Activity of 9-Allyl-6-chloro-9H-purine Derivatives

Compound Description Lipoxygenase Inhibition (%)
7a 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-morpolinyl-9H-purine 89%

| 7b | 9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-piperidinyl-9H-purine | High Activity |

Thrombin Inhibitory Activity

The same series of homo-N-nucleosides derived from 9-allyl-6-chloro-9H-purine were also assessed for their capacity to inhibit thrombin, a key serine protease in the coagulation cascade. tandfonline.comtandfonline.com The synthesized compounds were identified as potent thrombin inhibitors. chemsrc.com The pyrazoline derivatives, 7a and 7b , which were effective lipoxygenase inhibitors, also demonstrated significant anti-thrombin activity. tandfonline.com

Hsp90α Inhibitory Activity in Cell-Free Assays

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. nih.govcore.ac.uk Its inhibition leads to the degradation of these client proteins, making it a promising target for cancer therapy. nih.govcore.ac.uk

A series of N7/N9-substituted purines were designed and synthesized to explore their binding to the ATP binding site of Hsp90. nih.gov The synthesis began with 6-chloro-purin-2-amine, which underwent N-allylation. nih.gov The resulting derivatives were evaluated in cell-free assays for Hsp90α inhibitory activity. nih.govresearchgate.net Among the compounds tested, several showed favorable inhibition, with isoxazole (B147169) derivatives 6b and 6c , and a six-membered derivative 14 being particularly potent. nih.govresearchgate.net

Table 2: Hsp90α Inhibitory Activity of 6-chloropurine Derivatives

Compound Description IC₅₀ (µM)
6b Isoxazole Derivative 1.76 nih.govresearchgate.net
6c Isoxazole Derivative 0.203 nih.govresearchgate.net

| 14 | Six-membered Derivative | 1.00 nih.govresearchgate.net |

Evaluation of Antioxidant and Anti-Lipid Peroxidation Potential in Vitro

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. nih.gov Compounds that can inhibit this process have therapeutic potential. Research has shown that homo-N-nucleosides derived from the reaction of mesityl nitrile oxide with 9-allyl derivatives of 6-chloropurine can act as inhibitors of lipid peroxidation. tandfonline.comtandfonline.com

These derivatives were tested for their ability to inhibit lipid peroxidation and for their antioxidant properties. tandfonline.com The pyrazoline derivative 7a (9-[(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]-6-morpolinyl-9H-purine) demonstrated a satisfactory combination of both antioxidant and anti-lipid peroxidation activity. tandfonline.com

Assessment of Antiproliferative and Cytotoxic Activities against Specific Cancer Cell Lines (In Vitro)

The 6-chloropurine scaffold is a common feature in compounds designed as antiproliferative agents. chemsrc.comresearchgate.net Derivatives have been tested against a range of human cancer cell lines.

One study evaluated 2,6-dichloro-7-(ethoxycarbonylmethyl)-7H-purine (33 ), a derivative of the core structure, against several human solid tumor cell lines. nih.gov This compound proved to be a potent cytotoxic agent, showing IC₅₀ values in the single-digit micromolar range against all tested cell lines and demonstrating selective activity against the A-375 melanoma cell line via apoptosis. nih.gov

Table 3: Antiproliferative Activity of Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate (33)

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast Cancer 3.54 nih.gov
HCT-116 Colon Cancer 3.65 nih.gov
A-375 Melanoma 1.12 nih.gov

| G-361 | Melanoma | 2.58 nih.gov |

In other research, Hsp90 inhibitor 14 , derived from a 6-chloropurine scaffold, also showed promising anticancer activity against MCF-7, SK-BR-3, and HCT116 cell lines. nih.govresearchgate.net Furthermore, a series of (RS)-6-substituted-7-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-7H-purines was evaluated, with one acyclic O,N-acetal derivative (37 ) showing an IC₅₀ value of 3.25 µM against the MCF-7 cell line. researchgate.net

Conversely, the pyrazoline derivatives 7a and 7b , which showed strong enzyme inhibition, did not exhibit significant cytotoxic activity but did show moderate antiproliferative activity. tandfonline.com

Investigation of Antimycobacterial Activity (In Vitro)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the development of new therapeutic agents. Purine (B94841) analogs have been explored for this purpose. nih.gov

Studies on 6-oxo and 6-thio purine analogs have indicated that 2-chloro purine derivatives can exhibit moderate inhibitory activity against Mtb. nih.gov Research into agelasine (B10753911) E, a 7,9-dialkylpurinium salt, and its analogs has provided more specific insights. researchgate.net These compounds were synthesized and screened for activity against Mycobacterium tuberculosis. The results showed that agelasine analogs that possess a relatively long terpenoid substituent in the 7-position of the purine ring were potent inhibitors of bacterial growth. researchgate.net This suggests that modification at the N7 position of the purine core, as seen in this compound, is a viable strategy for developing antimycobacterial agents.

Anti-Influenza A Activity in Cellular Models

Derivatives of this compound have been investigated for their potential as antiviral agents, particularly against influenza A viruses. Research into a series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs has identified compounds with notable activity against both H1N1 and H3N2 strains of influenza A. nih.govresearchgate.net In viral inhibition assays, specific compounds from this series demonstrated potent anti-influenza A activity. For instance, compound 5x showed IC50 values of 5.88 μM and 6.95 μM against H1N1 and H3N2 respectively, while compound 5z was even more potent with IC50 values of 3.95 μM (H1N1) and 3.61 μM (H3N2). nih.gov These findings highlight the potential of the N-7 substituted purine scaffold as a basis for developing novel anti-influenza agents. nih.govresearchgate.net Further studies on other purine derivatives have shown moderate activity against the influenza A (H1N1) virus. researchgate.net

Table 1: Anti-Influenza A Activity of 6-methyl-7-substituted-7-deaza Purine Nucleoside Analogs

Compound Influenza A Strain IC50 (μM)
5x H1N1 5.88
H3N2 6.95
5z H1N1 3.95
H3N2 3.61

Mechanistic Insights into Biological Activity through Biochemical Assays

The precise mechanism of action for this compound derivatives against influenza A is understood through their classification as nucleoside analogs. These compounds are believed to interfere with viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). beilstein-journals.org The influenza polymerase, a heterotrimer composed of PA, PB1, and PB2 subunits, is essential for both viral RNA replication and transcription. plos.org

Biochemical assays on related purine analogs, such as favipiravir (B1662787) (T-705), have shown that after intracellular conversion to its active ribofuranosyl 5'-triphosphate form, the molecule is recognized as a substrate by the viral RdRp. plos.org This leads to its incorporation into the nascent viral RNA chain, ultimately inhibiting further elongation and halting viral replication. beilstein-journals.org Studies on 2'-β-C-methyl-6-substituted purine nucleosides have also demonstrated that they can exhibit anti-HCV activity by blocking the RNA dependent RNA polymerase. beilstein-journals.org While direct biochemical assays on this compound derivatives are not extensively documented in the provided context, the established mechanism for other purine nucleoside analogs strongly suggests that they act as fraudulent substrates for the influenza virus polymerase. beilstein-journals.orgplos.org

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the purine core and the N-7 side chain. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for antiviral activity.

Impact of N-7 Allyl Substitution on Biological Profile

The position of the alkyl substituent on the purine ring is a critical determinant of biological activity. Direct alkylation of purines often yields a mixture of N-7 and N-9 isomers, with the N-9 regioisomer typically being the more thermodynamically stable product. acs.orgnih.gov However, N-7 substituted purine derivatives are a class of compounds with distinct biological properties. acs.orgnih.gov

While N-9 acyclic purine nucleoside analogs like acyclovir (B1169) and ganciclovir (B1264) are well-established antiviral drugs, their N-7 counterparts have been studied less frequently. researchgate.netresearchgate.net Comparative studies on the cytostatic activities of N-7 and N-9 regioisomers of acyclic purine nucleoside analogues have been conducted. For instance, the 2-aminopurin-6-thione derivative with an acyclic side chain at the N-7 position showed the highest cytostatic activity against murine leukemia (L1210), and importantly, did not exhibit cytotoxicity against normal fibroblasts. researchgate.net In the context of antiviral activity, the regiochemistry is crucial. For example, in the development of inhibitors for the human DNA glycosylase OGG1, N-9 alkylated 8-oxoguanines were synthesized, and the formation of N-7 isomers was treated as an undesired side reaction. mdpi.com The N-7 substitution creates a unique structural motif that can lead to different interactions with biological targets compared to the more common N-9 isomers. acs.orgnih.gov

Contribution of Modifications to the Allyl Chain

Modifications to the allyl group at the N-7 position offer another avenue for modulating the biological activity of this class of compounds. The allyl group itself provides a reactive handle for further chemical transformations.

One common modification is the 1,3-dipolar cycloaddition reaction. For example, 9-allylpurines have been used as starting materials to synthesize 3,5-disubstituted isoxazolines, creating hybrid molecules that combine the purine scaffold with other heterocyclic rings. researchgate.net While this study focused on 9-allylpurines, the chemistry is applicable to N-7 allyl derivatives. The resulting isoxazoline-containing molecules have been evaluated for various biological activities, including antioxidant and enzyme inhibitory effects. researchgate.net

Cross-metathesis is another powerful tool for modifying the allyl chain. Studies on 9-butenylpurines (a close analog to allylpurines) have shown that they can undergo cross-metathesis with other olefins, such as butenyloxycoumarins, to create extended and conjugated molecules. tandfonline.com These reactions can lead to the formation of E-isomers selectively. tandfonline.com The length and nature of the resulting chain can significantly impact biological activity, as seen in studies where a pentenyloxy moiety was identified as an important structural feature for antioxidant activity. tandfonline.com Although these examples primarily involve N-9 substituted purines, the principles of modifying the alkenyl chain are directly relevant to the N-7 allyl series for exploring and optimizing biological activity.

Influence of C-8 Functionalization on Activity

Functionalization at the C-8 position of the purine ring introduces another layer of structural diversity and provides a means to fine-tune the biological profile of this compound derivatives. The introduction of substituents at C-8 can significantly impact the electronic properties and steric profile of the molecule, potentially leading to altered interactions with biological targets.

Research has shown that the introduction of various substituents at the C-8 position of purine nucleosides can lead to compounds with a range of biological activities. For instance, Pd-catalyzed allylic alkylation has been used to create C-8 substituted purines. mdpi.com In some cases, C-8 functionalization is achieved through lithiation of the purine ring followed by quenching with an appropriate electrophile. mdpi.com

The nature of the substituent at C-8 is critical. For instance, in a series of 6-O-substituted (2-hydroxy)ethyl-8-bromoadenine derivatives, the 8-bromo substituent was found to be crucial for their potent antiproliferative activity. The activity was significantly reduced upon removal of the bromine atom. This highlights the importance of having a substituent at the C-8 position for achieving the desired biological effect in that particular series. While this example does not involve a 7-allyl group, it underscores the general principle that C-8 functionalization is a key strategy in the design of bioactive purine derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.

For the parent compound, 6-chloropurine (B14466), prototropic tautomerism between the N7–H and N9–H forms is a critical consideration, as the position of the proton influences hydrogen-bonding patterns and interactions with biological targets. nih.gov Computational studies on purine (B94841) systems have shown that the N9–H tautomer is generally the most stable in both the gas phase and aqueous solutions, though the energy difference between the N7-H and N9-H forms can be small and influenced by the solvent and substituents. nih.govmdpi.com

The synthesis of 7-Allyl-6-chloro-7H-purine effectively "locks" the molecule into the N7-substituted form, preventing the N7-H ⇌ N9-H tautomerization. This is significant because direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.gov Computational energy calculations, often employing Density Functional Theory (DFT), can precisely quantify the relative stabilities of the N7-allyl versus the N9-allyl isomers. Such calculations for related N7- and N9-substituted 6-chloropurines confirm the greater thermodynamic stability of the N9 isomer, highlighting that the synthesis of the N7 isomer isolates a specific, kinetically favored or selectively synthesized product.

The primary conformational freedom in this compound arises from the rotation around the N7—C1' single bond connecting the purine ring to the allyl substituent. Quantum chemical calculations can map the potential energy surface associated with this rotation to identify the most stable (lowest energy) dihedral angles. This analysis reveals the preferred orientation of the allyl group relative to the purine core, which is crucial for understanding how the molecule fits into a receptor's binding pocket. The purine ring itself is largely planar, although minor puckering can be assessed through geometry optimization calculations.

Quantum chemical methods are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of newly synthesized compounds. DFT calculations, for example, can accurately predict NMR chemical shifts and vibrational frequencies (IR and Raman).

For N7- and N9-substituted purines, NMR spectroscopy is a key technique for distinguishing between the isomers. nih.gov Computational models can predict the ¹³C NMR chemical shifts, and a reliable method for differentiation involves comparing the chemical shifts of the C5 and C8 carbon atoms. For N7-substituted isomers, the difference (Δδ) between the C5 and C8 chemical shifts is significantly larger than for the corresponding N9 isomers. nih.gov Predicting these values for this compound and its N9-allyl counterpart can provide a clear theoretical basis for their experimental assignment. Similarly, vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.govresearchgate.net

ParameterPredicted N7-Isomer CharacteristicPredicted N9-Isomer CharacteristicMethod of Differentiation
¹³C NMR ShiftLarger Δδ (δC5 - δC8)Smaller Δδ (δC5 - δC8)Comparison of chemical shift differences nih.gov
Vibrational FrequenciesSpecific IR/Raman bandsDifferent IR/Raman peak positionsComparison with calculated spectra nih.govresearchgate.net

The nitrogen atoms in the purine ring (N1, N3, and N9 for the N7-substituted isomer) are potential hydrogen bond acceptors, which is critical for intermolecular interactions and binding to biological targets. Computational methods can analyze the molecule's electrostatic potential surface to identify regions of negative potential that are favorable for hydrogen bonding.

Semi-empirical methods like AM1 or more robust DFT calculations can be used to model the formation of hydrogen-bonded complexes, for instance, with water molecules or amino acid residues, and to calculate the corresponding interaction energies. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and hyperconjugative interactions within the molecule, providing a deeper understanding of its electronic structure and reactivity. nih.govresearchgate.net For related purine derivatives, computational studies have successfully elucidated complex hydrogen-bonding networks and their relative stabilities. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand affinity.

Serotonin (B10506) Receptors: Serotonin receptors are a family of G protein-coupled receptors (GPCRs) that are important targets for drugs treating neurological disorders. Homology models of various serotonin receptor subtypes are frequently used for docking studies. Docking this compound into the binding sites of different serotonin receptors can help predict its potential activity and selectivity. Key interactions often involve hydrogen bonding with polar residues (like serine or threonine) in the transmembrane helices and π-π stacking or hydrophobic interactions between the purine ring and aromatic residues such as phenylalanine or tryptophan. The allyl group would likely extend into a hydrophobic pocket, contributing to the binding affinity.

Target ProteinPotential Binding SiteKey Predicted Interactions
Hsp90αN-terminal ATP-binding pocketHydrogen bonds with conserved residues (e.g., Asp93); Hydrophobic interactions involving the allyl group. nih.govnih.gov
Serotonin ReceptorsTransmembrane domain binding pocketHydrogen bonds with polar residues; π-π stacking with aromatic residues; Hydrophobic interactions with the allyl group.

Estimation of Binding Affinities and Energetics

The estimation of binding affinities and energetics is a critical component of computational drug design, providing insights into the potential interactions between a ligand, such as this compound, and a biological target. This process often involves molecular docking simulations to predict the binding mode and scoring functions to estimate the binding free energy.

Despite the importance of such studies, there is no specific data in the scientific literature detailing the estimated binding affinities or energetic profiles of this compound with any particular protein or enzyme target. While in silico docking studies have been performed on other purine derivatives, such as 2,6-dichloro-9-(propan-2-yl)-9H-purine, to assess their potential as antimalarial agents, similar analyses for this compound have not been reported. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations offer a method to study the time-dependent behavior of molecular systems, providing detailed information on the conformational changes and stability of a ligand-protein complex. These simulations can reveal the flexibility of the ligand in the binding pocket and the key interactions that stabilize the complex over time.

Currently, there are no published molecular dynamics simulation studies that have investigated the dynamic behavior and stability of complexes formed by this compound. Such studies would be valuable in understanding how the allyl group at the N7 position influences the compound's interaction with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling to Predict Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the bioactivity of new, untested compounds.

A search of the relevant literature indicates that no QSAR models have been specifically developed or reported for predicting the bioactivity of this compound or a closely related series of N7-allyl-purine derivatives. While QSAR studies have been conducted on other classes of purine derivatives for various biological activities, the specific structural features of this compound have not been incorporated into such predictive models. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Analogues

The exploration of the therapeutic potential of 7-Allyl-6-chloro-7H-purine is intrinsically linked to the ability to synthesize a diverse range of its analogues. The regioselective substitution at the N7 position of the purine (B94841) ring is a key chemical challenge, as direct alkylation of purines often yields a mixture of N7 and N9 isomers. acs.orgnih.gov Future research will likely focus on developing more efficient and highly regioselective methods for the synthesis of this compound and its derivatives.

One promising avenue is the refinement of methods that utilize pre-functionalized purine precursors to direct the allylation specifically to the N7 position. This could involve the use of protecting groups or directing groups that favor N7 substitution. For instance, methodologies have been developed for the regioselective N7-alkylation of 6-halopurines in the presence of specific catalysts. nih.gov Further investigation into novel catalytic systems, including transition metal catalysts or organocatalysts, could lead to milder and more efficient synthetic routes.

Moreover, the development of combinatorial and high-throughput synthesis approaches will be crucial for generating libraries of this compound analogues. These libraries could systematically explore the impact of substitutions at various positions of the purine ring, as well as modifications to the allyl group itself. Such approaches would accelerate the identification of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 1: Potential Synthetic Strategies for this compound Analogues

Strategy Description Potential Advantages
Catalyst-controlled Regioselective Alkylation Utilization of specific catalysts (e.g., transition metals) to direct allylation to the N7 position of 6-chloropurine (B14466). High regioselectivity, milder reaction conditions.
Protecting Group Strategies Employing temporary protecting groups on the N9 position to force allylation at N7. Well-established chemical principles, predictable outcomes.
Flow Chemistry Synthesis Continuous flow reactors for rapid and scalable synthesis of analogues. Improved safety, scalability, and efficiency.

Exploration of Diverse Biological Targets and Mechanisms of Action

The purine scaffold is a well-established pharmacophore found in numerous approved drugs, including anticancer and antiviral agents. nih.govnih.gov Purine analogues can act as inhibitors of a wide range of enzymes, such as protein kinases, phosphodiesterases, and polymerases, by mimicking the natural purine substrates. nih.gov The presence of the allyl group and the chloro substituent in this compound suggests the potential for unique interactions with biological targets.

Future research should focus on screening this compound and its analogues against a broad panel of biological targets. This could include enzymes involved in cancer cell proliferation, viral replication, and inflammatory pathways. For instance, many purine derivatives have shown potent anticancer activity by inducing apoptosis and cell cycle arrest. indexcopernicus.comnih.gov The cytotoxic potential of this compound analogues against various cancer cell lines should be systematically evaluated.

Similarly, the antiviral activity of purine analogues is well-documented. mdpi.com Given that some 6-chloropurine derivatives have shown activity against viruses like SARS-CoV, it would be pertinent to investigate the antiviral spectrum of this compound analogues. mdpi.comredalyc.org

Unraveling the mechanism of action will be a critical step. This will involve identifying the specific molecular targets and elucidating how the binding of the compound modulates their function. Techniques such as thermal shift assays, affinity chromatography, and mass spectrometry-based proteomics can be employed to identify protein targets. Subsequent biochemical and cellular assays will be necessary to validate these targets and understand the downstream signaling pathways affected.

Design of Highly Potent and Selective Research Probes

Beyond its therapeutic potential, this compound can serve as a scaffold for the development of chemical probes. These probes are invaluable tools for studying the function and regulation of biological targets in their native cellular environment. A well-designed chemical probe should exhibit high potency, selectivity, and a mechanism of action that is well-understood.

Starting from a lead compound identified from biological screening, medicinal chemistry efforts can be directed towards optimizing its properties to create a research probe. This often involves introducing a "handle" for attaching reporter groups, such as fluorescent dyes or biotin, without compromising the compound's biological activity. The allyl group itself could potentially be functionalized for this purpose.

The development of such probes would enable a deeper understanding of the biological roles of their targets. For example, a fluorescently labeled probe could be used in high-content imaging studies to visualize the subcellular localization of its target protein and to monitor its dynamics in response to various stimuli.

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

A thorough understanding of the interaction between this compound analogues and their biological targets at the molecular level is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into the thermodynamics and kinetics of binding, as well as the structural basis of the interaction.

Techniques such as Isothermal Titration Calorimetry (ITC) can be used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction. Surface Plasmon Resonance (SPR) can provide real-time kinetic data, including association and dissociation rate constants.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to determine the three-dimensional structure of the ligand-target complex. mdpi.com This structural information is invaluable for understanding the key molecular interactions that govern binding and for guiding the design of more potent and selective inhibitors. Computational modeling and molecular docking studies can complement these experimental techniques by predicting binding modes and informing the design of new analogues.

Table 2: Biophysical Techniques for Ligand-Target Characterization

Technique Information Provided
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS).
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), binding affinity (Kd).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information of ligand-target complex in solution, binding site mapping.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex.

Contribution to the Broader Field of Purine Chemical Biology and Drug Discovery Research

The study of this compound and its derivatives will not only advance our understanding of this specific compound class but also contribute to the broader field of purine chemical biology and drug discovery. The insights gained from the synthesis, biological evaluation, and mechanistic studies of these compounds can be applied to the development of other purine-based therapeutics.

For example, the identification of novel biological targets for 7-allyl-purine analogues could open up new avenues for therapeutic intervention in various diseases. Furthermore, the development of new synthetic methodologies for N7-substituted purines will be of general interest to the medicinal chemistry community.

Ultimately, the translational perspective for this compound lies in its potential to be developed into a novel therapeutic agent or a valuable research tool. A multidisciplinary approach that combines synthetic chemistry, molecular and cell biology, pharmacology, and biophysics will be essential to fully realize this potential. The journey from a promising chemical scaffold to a clinically useful drug or a widely used research probe is long and challenging, but the unique chemical features of this compound make it a worthy candidate for further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.